![molecular formula C12H19NO2S B7464872 N-(4-tert-butylphenyl)-N-methylmethanesulfonamide](/img/structure/B7464872.png)
N-(4-tert-butylphenyl)-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-tert-butylphenyl)-N-methylmethanesulfonamide, commonly referred to as BMS-986001, is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It is a small molecule drug that has been developed for the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
BMS-986001 works by selectively blocking the N-(4-tert-butylphenyl)-N-methylmethanesulfonamide receptor, which is involved in the regulation of immune cell migration. By blocking this receptor, BMS-986001 prevents immune cells from leaving lymph nodes and entering the bloodstream, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects
BMS-986001 has been shown to have a significant impact on the immune system. It has been shown to reduce the number of circulating lymphocytes, which are immune cells that play a key role in the development of autoimmune diseases. Additionally, BMS-986001 has been shown to reduce the production of pro-inflammatory cytokines, which are signaling molecules that contribute to inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-986001 for lab experiments is its selectivity for the N-(4-tert-butylphenyl)-N-methylmethanesulfonamide receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or pathways. However, one limitation of BMS-986001 is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on BMS-986001. One area of interest is the potential use of BMS-986001 in combination with other drugs for the treatment of autoimmune diseases. Additionally, further studies are needed to evaluate the safety and efficacy of BMS-986001 in humans. Finally, research on the mechanism of action of BMS-986001 may lead to the development of new drugs for the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of BMS-986001 involves the reaction of 4-tert-butylphenylboronic acid with N-methylmethanesulfonamide in the presence of a palladium catalyst. The reaction is carried out in a solvent mixture of toluene and ethanol at a temperature of 80°C. The resulting product is then purified using chromatography to obtain pure BMS-986001.
Wissenschaftliche Forschungsanwendungen
BMS-986001 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, BMS-986001 has shown promising results in the treatment of multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been shown to reduce inflammation and prevent the migration of immune cells to the site of inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986001 in humans.
Eigenschaften
IUPAC Name |
N-(4-tert-butylphenyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)10-6-8-11(9-7-10)13(4)16(5,14)15/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLHITRRUYLHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylphenyl)-N-methylmethanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.